molecular formula C6H6N2O3S B15091034 Ethanone, 1-(2-amino-5-nitro-3-thienyl)- CAS No. 122063-37-0

Ethanone, 1-(2-amino-5-nitro-3-thienyl)-

Cat. No.: B15091034
CAS No.: 122063-37-0
M. Wt: 186.19 g/mol
InChI Key: VOZSABVICTUWLY-UHFFFAOYSA-N
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Description

Historical Development and Significance of Thiophene (B33073) Heterocycles in Organic Chemistry

The history of thiophene is intrinsically linked to the early days of modern organic chemistry. It was first discovered in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. nih.gov This discovery was notable because thiophene, a five-membered heterocyclic ring containing a sulfur atom, exhibits a remarkable similarity to benzene in its physical and chemical properties, a phenomenon now understood through the principles of aromaticity. nih.gov This benzene-like character, including its propensity for electrophilic substitution reactions, has made thiophene a cornerstone of heterocyclic chemistry. nih.gov

Thiophene and its derivatives are not merely academic curiosities; they are integral components in a wide range of applications, from pharmaceuticals and agrochemicals to dyes and polymers. nih.gov The ability of the thiophene ring to act as a bioisostere for the benzene ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity, has been a particularly fruitful area of research in medicinal chemistry. nih.gov

Academic Relevance of 2-Amino-3-thienyl Ethanone (B97240) Scaffolds

Within the broad family of thiophene derivatives, the 2-amino-3-thienyl ethanone scaffold is of particular academic and practical interest. These compounds are considered versatile building blocks in organic synthesis. nih.gov The presence of three key functional groups—an amino group at the 2-position, an ethanone (acetyl) group at the 3-position, and the thiophene ring itself—provides multiple sites for further chemical modification.

The 2-aminothiophene moiety is a well-established pharmacophore, a structural feature responsible for a molecule's biological activity. youtube.com Derivatives of 2-aminothiophene have been investigated for a wide range of therapeutic applications. Furthermore, the acetyl group at the 3-position serves as a convenient handle for constructing more complex molecular architectures through reactions such as condensation and cyclization.

Importance of Nitro-Substituents in Thiophene Ring Systems

The introduction of a nitro group (-NO₂) onto a thiophene ring, as is the case in the subject compound, has profound effects on its chemical reactivity and properties. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. youtube.com When attached to an aromatic ring like thiophene, it significantly deactivates the ring towards electrophilic substitution reactions. Conversely, it activates the ring for nucleophilic aromatic substitution, a reaction that is generally difficult to achieve with unsubstituted thiophene. youtube.com

This electron-withdrawing nature also increases the acidity of any C-H bonds adjacent to the nitro group. youtube.com In the context of medicinal chemistry, the nitro group can influence a molecule's pharmacokinetic and pharmacodynamic profiles and is a key feature in several antimicrobial drugs. nih.gov In the synthesis of dyes, the nitro group can act as a potent auxochrome, modifying the color of the dye molecule.

Scope and Objectives of Research on Ethanone, 1-(2-amino-5-nitro-3-thienyl)-

Research into "Ethanone, 1-(2-amino-5-nitro-3-thienyl)-" is primarily driven by its potential as a specialized building block in organic synthesis. The specific arrangement of the amino, nitro, and acetyl groups on the thiophene ring makes it a valuable precursor for the synthesis of more complex heterocyclic systems.

A key objective in the study of this compound is its application in the creation of thiophene-based azo dyes. nih.gov The presence of the amino group provides a site for diazotization, a critical step in azo dye synthesis, while the nitro group at the 5-position serves to "block" this otherwise reactive site and prevent unwanted side reactions like dimerization during the diazotization process. nih.gov Therefore, the synthesis and characterization of this compound are crucial steps towards the development of novel colorants with specific properties.

Detailed Research Findings on Ethanone, 1-(2-amino-5-nitro-3-thienyl)-

Recent research has successfully outlined a synthetic pathway to "Ethanone, 1-(2-amino-5-nitro-3-thienyl)-" and characterized its key properties.

A notable synthesis of 3-acetyl-2-aminothiophenes, including the nitro-substituted target compound, utilizes a modified Gewald reaction. nih.govnih.gov The Gewald reaction is a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgresearchgate.net In the case of the non-nitrated precursor, 1-(2-Amino-3-thienyl)ethanone, the synthesis involves the reaction of cyanoacetone and a 1,4-dithiane-2,5-diol. nih.gov

The introduction of the nitro group at the 5-position is achieved through the nitration of an N-acetylated precursor, N-(3-Acetyl-2-thienyl)acetamide. This precursor is treated with a mixture of nitric acid and sulfuric acid at low temperatures. The resulting N-(3-Acetyl-5-nitro-2-thienyl)acetamide is then hydrolyzed to yield the final product, Ethanone, 1-(2-amino-5-nitro-3-thienyl)-. nih.gov

The compound has been characterized using various spectroscopic methods, providing a clear profile of its structure and properties.

Table 1: Properties of Ethanone, 1-(2-amino-5-nitro-3-thienyl)-

Property Value
IUPAC Name 1-(2-amino-5-nitrothiophen-3-yl)ethanone
CAS Number 122063-37-0
Molecular Formula C₆H₆N₂O₃S

| Molecular Weight | 186.19 g/mol |

Data sourced from PubChem and a peer-reviewed research article. nih.gov

Table 2: Spectroscopic Data for Ethanone, 1-(2-amino-5-nitro-3-thienyl)-

Spectroscopic Method Observed Data
¹H-NMR Data available in cited literature
¹³C-NMR Data available in cited literature
Mass Spectrometry (MS) Data available in cited literature

| Infrared (IR) Spectroscopy | Data available in cited literature |

Detailed spectroscopic data can be found in the publication by Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122063-37-0

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

1-(2-amino-5-nitrothiophen-3-yl)ethanone

InChI

InChI=1S/C6H6N2O3S/c1-3(9)4-2-5(8(10)11)12-6(4)7/h2H,7H2,1H3

InChI Key

VOZSABVICTUWLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies for Ethanone, 1 2 Amino 5 Nitro 3 Thienyl

Primary Synthetic Routes to 2-Amino-3-acetylthiophenes

The principal and most effective route for the synthesis of 2-amino-3-acetylthiophenes, the direct precursors to the target nitro compound, is through a modification of the celebrated Gewald reaction. This approach allows for the direct construction of the thiophene (B33073) ring with the desired substitution pattern.

Leveraging the Gewald Reaction for Substituted Aminothiophenes

The Gewald reaction, first reported in 1966, is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. doaj.org The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. doaj.org

For the synthesis of 3-acetyl-2-aminothiophenes, a modification of the classical Gewald reaction is employed, utilizing cyanoacetone as the activated nitrile component. nih.govresearchgate.net This specific adaptation extends the scope of the Gewald reaction, which has traditionally used reagents like cyanoacetic acid esters, malonodinitrile, and benzoylacetonitrile. nih.govresearchgate.net

Specific Precursor Transformations for Nitro-Functionalization

The introduction of a nitro group at the 5-position of the 2-amino-3-acetylthiophene ring is a critical step in the synthesis of Ethanone (B97240), 1-(2-amino-5-nitro-3-thienyl)-. This is typically achieved through electrophilic nitration of a suitable precursor. A common strategy involves the protection of the reactive amino group before nitration to prevent unwanted side reactions and ensure regioselective substitution at the C5 position, which is activated by the electron-donating amino group. researchgate.net

Following the successful synthesis of the 2-amino-3-acetylthiophene core, the amino group is acetylated to form the corresponding acetamide. This stable intermediate is then subjected to nitration. The acetyl group can be subsequently removed by hydrolysis to yield the final target compound. researchgate.net

While the S-alkylation of thio-nitroacetamides with 2-bromoketones is a known method for producing 2-amino-3-nitrothiophenes, the specific application of this route for the synthesis of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- is not extensively documented in the literature. mdpi.com This general methodology offers a potential alternative for constructing the nitro-substituted thiophene ring directly.

A successful and documented synthesis of 3-acetyl-2-aminothiophenes involves a modified Gewald reaction where the labile cyanoacetone is reacted with α-mercaptoaldehyde dimers, specifically 1,4-dithianyl-2,5-diols. nih.govresearchgate.net This reaction is typically carried out in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). researchgate.net

The synthesis of the target compound, Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, has been successfully achieved starting from N-(3-acetyl-4-methyl-5-nitrothiophen-2-yl)acetamide. This precursor is synthesized and then subjected to acidic hydrolysis to furnish the desired product. researchgate.net

Table 1: Key Reactions in the Synthesis of Ethanone, 1-(2-amino-5-nitro-3-thienyl)-

StepReactantsReagents/ConditionsProduct
1Cyanoacetone sodium saltHCl/H₂OCyanoacetone
2Cyanoacetone, 1,4-dithianyl-2,5-diolsTriethylamine, DMF, 60°C3-Acetyl-2-aminothiophenes
33-Acetyl-2-aminothiopheneAcetic anhydride (B1165640), refluxN-(3-acetylthiophen-2-yl)acetamide
4N-(3-acetylthiophen-2-yl)acetamideHNO₃, H₂SO₄N-(3-acetyl-5-nitrothiophen-2-yl)acetamide
5N-(3-acetyl-5-nitrothiophen-2-yl)acetamideHCl/H₂O, EtOHEthanone, 1-(2-amino-5-nitro-3-thienyl)-

Exploration of Alternative Synthetic Strategies

While the modified Gewald reaction represents a robust and well-documented pathway, the exploration of alternative synthetic strategies is an ongoing area of research in heterocyclic chemistry, driven by the principles of green chemistry and the desire for more efficient and atom-economical processes.

Multi-Component Reactions for Thiophene Ring Construction

Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules from simple starting materials in a single step, often with high efficiency and atom economy. nih.gov The Gewald reaction itself is a prime example of an MCR. nih.gov The development of novel MCRs for the synthesis of 2-aminothiophenes, including derivatives like Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, is a field of active research. These strategies could potentially involve different combinations of starting materials to assemble the substituted thiophene core in a more convergent manner. However, specific MCRs that directly yield Ethanone, 1-(2-amino-5-nitro-3-thienyl)- as a direct product are not yet widely reported.

Functional Group Interconversions Post-Thiophene Formation

The synthesis of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- can be effectively achieved through the chemical modification of a pre-formed thiophene ring. This approach allows for the strategic introduction of the required amino and nitro groups onto the thiophene backbone. A notable strategy involves the nitration of a protected aminothiophene precursor, followed by deprotection to reveal the final compound.

One documented synthesis begins with a 2-acetamido-3-acetyl-5-bromothiophene intermediate. mdpi.com In this pathway, the bromine atom at the 5-position is replaced by a nitro group. This electrophilic substitution is a critical functional group interconversion. Subsequently, the acetamido group at the 2-position, which serves as a protecting group for the amine, is hydrolyzed under acidic conditions to yield the final 2-amino product. mdpi.com

The key steps in this sequence are:

Nitration: The 5-bromo-2-acetamidothiophene derivative is treated with a nitrating agent to substitute the bromo group with a nitro group.

Deprotection (Hydrolysis): The resulting 2-acetamido-5-nitrothiophene derivative is then subjected to acidic hydrolysis to convert the acetamido group into a primary amino group. mdpi.com

This multi-step pathway, starting from a halogenated thiophene, highlights the utility of post-thiophene formation modifications. The bromo-substituent not only acts as a leaving group for nitration but can also serve as a handle for other transformations, such as Sonogashira coupling reactions, to introduce further diversity into the thiophene scaffold. nih.gov Furthermore, the amino group of the final product can undergo various reactions, such as N-acylation, allowing for the synthesis of a wide range of derivatives. nih.gov

Optimization of Reaction Conditions and Purity Control in Synthesis

The efficiency and purity of the synthesis of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- are highly dependent on the careful control of reaction parameters. Optimization of factors such as catalysts, solvents, temperature, and reaction time is crucial for maximizing yield and minimizing the formation of byproducts.

In the synthesis involving the hydrolysis of the acetamido intermediate, reaction conditions are critical. The process involves refluxing the 2-acetamido-5-nitro derivative in a mixture of ethanol (B145695) and concentrated hydrochloric acid for an extended period. mdpi.com The selection of this strong acid and the elevated temperature are necessary to ensure the complete cleavage of the stable amide bond.

Table 1: Reaction Conditions for Hydrolysis of the Acetamido Intermediate mdpi.com
ParameterCondition
Starting Material1-(2-acetamido-5-nitro-3-thienyl)ethanone
ReagentsEthanol (EtOH), Concentrated Hydrochloric Acid (HCl)
TemperatureReflux
Reaction Time18 hours
Yield70%

Purity control is a significant aspect of the synthesis. Following the hydrolysis, the purification protocol involves removing the ethanol under reduced pressure and allowing the product to precipitate from the acidic aqueous mixture upon cooling. mdpi.com The crude solid is then washed with water and further purified by selective extraction with hot acetone (B3395972) to isolate the pure product. mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, allowing for the deduction of molecular structure and connectivity.

Proton (¹H) NMR Analysis of Substituted Thiophenes

Proton NMR (¹H NMR) spectroscopy is a primary tool for determining the arrangement of hydrogen atoms within a molecule. In the structure of Ethanone (B97240), 1-(2-amino-5-nitro-3-thienyl)-, three distinct types of protons are expected.

Thiophene (B33073) Ring Proton: The thiophene ring contains a single proton at the C4 position. Due to the absence of adjacent protons, its signal is expected to be a singlet. The chemical shift of this proton is significantly influenced by the surrounding substituents. The electron-donating amino group (-NH₂) at C2 tends to shield nearby protons (shifting them upfield), while the electron-withdrawing nitro (-NO₂) and acetyl (-COCH₃) groups are deshielding (shifting them downfield).

Amino Protons: The protons of the primary amine (-NH₂) group typically appear as a broad singlet. Their chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. pdx.edu

Acetyl Methyl Protons: The three protons of the methyl group (-CH₃) in the acetyl function are chemically equivalent and will produce a sharp singlet.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Ethanone, 1-(2-amino-5-nitro-3-thienyl)-

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Thiophene H-47.5 - 8.5Singlet (s)
Amino (-NH₂)5.0 - 7.0 (broad)Singlet (s, br)
Acetyl Methyl (-CH₃)2.4 - 2.7Singlet (s)

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule, thereby confirming the carbon framework. For Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, six distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule.

The chemical shifts are heavily influenced by the nature of the substituents. The carbonyl carbon of the acetyl group is expected to appear significantly downfield (190-200 ppm). The thiophene ring carbons (C2, C3, C4, C5) will have shifts determined by their direct attachments and positions relative to the sulfur atom, amino group, and nitro group. Generally, carbons attached to heteroatoms or electron-withdrawing groups are shifted downfield. compoundchem.com For instance, the carbon (C2) bearing the amino group and the carbon (C5) bearing the nitro group are expected at distinct positions from the other ring carbons. chemicalbook.com The methyl carbon of the acetyl group will appear far upfield.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Ethanone, 1-(2-amino-5-nitro-3-thienyl)-

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Thiophene C2 (-C-NH₂)145 - 160
Thiophene C5 (-C-NO₂)140 - 155
Thiophene C3 (-C-C=O)125 - 140
Thiophene C4 (-CH-)115 - 130
Acetyl Methyl (-CH₃)25 - 35

Application of Two-Dimensional NMR Techniques

For unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. libretexts.org These experiments correlate signals across a second frequency dimension, revealing connectivity between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment would be used to confirm the absence of ¹H-¹H spin-spin coupling for the isolated thiophene proton, as no cross-peaks would be expected for this signal.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the thiophene H-4 signal in the ¹H spectrum to the C4 signal in the ¹³C spectrum. It would also connect the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. Since each functional group has characteristic vibrational frequencies, these techniques are excellent for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For the target compound, several characteristic absorption bands are expected. nih.gov

N-H Stretching: The amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. core.ac.uk

C-H Stretching: Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹. primescholars.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group is anticipated in the region of 1650-1700 cm⁻¹. nih.gov

NO₂ Stretching: The nitro group (-NO₂) gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch (around 1500-1560 cm⁻¹) and a symmetric stretch (around 1300-1370 cm⁻¹).

C=C and C-N Stretching: Vibrations from the thiophene ring (C=C) and C-N bonds will appear in the 1400-1600 cm⁻¹ fingerprint region.

Table 3: Characteristic FT-IR Frequencies Based on Analogous Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500
Amino (-NH₂)Scissoring (Bending)1600 - 1650
Thiophene (-CH)C-H Stretch3050 - 3150
Acetyl (C=O)C=O Stretch1650 - 1700
Nitro (-NO₂)Asymmetric Stretch1500 - 1560
Nitro (-NO₂)Symmetric Stretch1300 - 1370
Thiophene RingC=C Stretch1400 - 1550
Data derived from studies on substituted aminopyridines and nitropyridines. nih.govcore.ac.ukresearchgate.net

Chemical Reactivity and Derivatization Studies

Reactions at the Amino Group

The primary amino group at the C2 position of the thiophene (B33073) ring is a key site for derivatization, enabling the construction of amides, azo compounds, and Schiff bases.

Acylation and Sulfonylation for Amide Formation

The amino group of 1-(2-amino-5-nitro-3-thienyl)ethanone readily undergoes acylation and sulfonylation reactions with appropriate acylating or sulfonylating agents, such as acid chlorides or anhydrides, to form the corresponding amides and sulfonamides. This transformation is a common strategy in organic synthesis to introduce a variety of functional groups. For instance, acetylation of the amino group results in the formation of an acetamido group (-NHCOCH₃), a substituent noted in the structures of certain thiophene-based azo dyes. google.com The general synthesis of amides often involves the reaction of a substituted amine with an acid derivative, a process that can be facilitated by refluxing in a suitable solvent like methanol. sphinxsai.com

Table 1: Examples of Acylation and Sulfonylation Reactions

Reagent Type Specific Reagent Example Product Type
Acyl Halide Acetyl chloride N-acetyl amide
Acid Anhydride (B1165640) Acetic anhydride N-acetyl amide

This table presents generalized reactions based on the known reactivity of aromatic amines.

Diazotization and Coupling Reactions in Dye Chemistry

The most significant application of 1-(2-amino-5-nitro-3-thienyl)ethanone is in the synthesis of heterocyclic azo dyes. sapub.org The primary amino group can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid. nih.govresearchgate.net

The resulting thienyldiazonium salt is a potent electrophile that readily reacts with electron-rich coupling components, such as substituted anilines, naphthols, or other heterocyclic compounds, to form intensely colored azo dyes. researchgate.net The specific coupler used determines the final color of the dye. For example, coupling with various aniline (B41778) derivatives can produce a range of colors from red to greenish-blue. sapub.orgresearchgate.net Dyes derived from 2-amino-3-nitro-5-acylthiophenes are particularly noted for their excellent light and sublimation fastness on polyester (B1180765) fibers. sapub.org The presence of the nitro and acetyl groups on the thiophene ring provides significant bathochromic (deepening of color) shifts, allowing for the creation of commercially valuable blue and navy dyes. google.comresearchgate.net

Table 2: Diazotization and Coupling for Azo Dye Synthesis

Step Reagents Intermediate/Product Application
Diazotization NaNO₂, H₂SO₄, 0-5°C 1-(5-Nitro-3-acetyl-2-thienyl)diazonium salt Dye Synthesis Intermediate
Coupling N,N-diethyl-m-toluidine Blue Azo Dye Textile Dyeing
Coupling N,N-dipropyl-m-acetamido aniline Blue Azo Dye Textile Dyeing

Condensation with Carbonyl Compounds to Form Schiff Bases

The amino group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This reaction typically involves refluxing the aminothiophene with the carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of acid. ekb.egsemanticscholar.org The formation of the azomethine (–C=N–) linkage is a versatile method for synthesizing new compounds with a wide array of biological activities and for creating intermediates for further heterocyclic synthesis. semanticscholar.org For instance, the reaction of similar 2-aminothiophene derivatives with various substituted aldehydes has been used to produce novel Schiff bases. semanticscholar.orgsemanticscholar.org

Reactions at the Ethanone (B97240) Carbonyl Moiety

The carbonyl group of the ethanone substituent provides another reactive handle for derivatization, participating in nucleophilic additions and reactions at the adjacent alpha-carbon.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate. youtube.com Depending on the nucleophile and reaction conditions, this can lead to a variety of products. masterorganicchemistry.com

Furthermore, the acetyl group can participate in condensation reactions. For example, Knoevenagel condensation can occur between 2-acetylthiophene (B1664040) derivatives and compounds with active methylene (B1212753) groups, such as malononitrile (B47326), in the presence of a base like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534). mdpi.comtubitak.gov.tr This reaction creates a new carbon-carbon double bond, extending the conjugation of the system. mdpi.com

Alpha-Functionalization and Rearrangements

The carbon atoms adjacent to the carbonyl group (alpha-carbons) are activated and can be functionalized. A notable transformation involving the entire acetyl group is the Willgerodt-Kindler reaction. This reaction converts aryl ketones, such as 1-(2-amino-5-nitro-3-thienyl)ethanone, into the corresponding thioamide by heating with an amine (like morpholine) and elemental sulfur. organic-chemistry.orgresearchgate.net The reaction involves a complex mechanism where the carbonyl group appears to migrate to the terminal carbon of the alkyl chain, which is then converted into a thioamide. organic-chemistry.orgthieme-connect.de Thioamides are valuable synthetic intermediates for the preparation of various heterocyclic compounds. researchgate.net

Additionally, derivatives of the parent compound can undergo various base-induced or thermal rearrangements to form new heterocyclic systems, such as imidazopyridines or indoles, depending on the substituents present. nih.govnih.gov

Table 3: Summary of Compound Names

Compound Name
1-(2-amino-5-nitro-3-thienyl)ethanone
Acetic anhydride
Acetyl chloride
Benzenesulfonyl chloride
Chloroacetone
Cyanothioacetamide
Malononitrile
Morpholine
N,N-diethyl-m-toluidine
N,N-dipropyl-m-acetamido aniline
Nitrous acid
Sodium nitrite

Transformations Involving the Nitro Group

The nitro group at the C5 position is a key site for chemical transformation, primarily through reduction, which fundamentally alters the electronic properties and subsequent reactivity of the thiophene ring.

The conversion of the 5-nitro group to a 5-amino group is a critical transformation, yielding the corresponding 1-(2,5-diamino-3-thienyl)ethanone. This reaction dramatically changes the substrate from a highly electron-deficient system to an electron-rich one. The reduction can be achieved using various standard methodologies for aryl nitro group reduction. Common reagents that are effective for this purpose include metal-acid systems, catalytic hydrogenation, and metal salts.

For closely related 2-amino-5-nitrothiophene structures, several reductive methods have proven effective. For instance, the reduction of 2-bromo-5-nitrothiophene (B82342) to 5-bromo-2-thiophenamine has been successfully carried out using hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel as a catalyst. nih.gov Another widely used and mild method is the use of tin(II) chloride (SnCl₂) in an acidic medium, such as ethanol and concentrated hydrochloric acid. semanticscholar.org This method is known for its chemoselectivity, often leaving other functional groups like halogens and esters intact. semanticscholar.orgscispace.com Iron powder in acetic acid or in the presence of ammonium chloride is another classic and efficient method for nitro group reduction. scispace.com

These methods are expected to be directly applicable to Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, providing the diamino derivative, a key intermediate for further cyclization reactions.

Table 1: Common Reagents for the Reduction of Aryl Nitro Groups

Reagent/SystemTypical ConditionsNotes
SnCl₂·2H₂O / HClEthanol, HeatA classic and reliable method, often shows good chemoselectivity. semanticscholar.org
Fe / CH₃COOH or NH₄ClAcetic Acid or Ethanol/Water, HeatCost-effective and widely used in industrial applications. scispace.com
Catalytic Hydrogenation (H₂)Pd/C, PtO₂, or Raney Ni CatalystEffective but may sometimes reduce other functional groups.
Hydrazine Hydrate / Raney NiEthanol, 50°CA very effective method for reducing nitrothiophenes. nih.gov

The reduction of the 5-nitro group to a 5-amino group has a profound impact on the aromatic reactivity of the thiophene nucleus. The initial compound is relatively deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of both the nitro and acetyl groups. These groups decrease the electron density of the thiophene ring, making it less nucleophilic.

Upon reduction, the strongly deactivating -NO₂ group is replaced by a strongly activating -NH₂ group. The resulting 1-(2,5-diamino-3-thienyl)ethanone possesses two powerful electron-donating amino groups at the C2 and C5 positions. These groups significantly increase the electron density of the thiophene ring through resonance effects, making it highly activated towards electrophilic attack. The acetyl group at C3 remains electron-withdrawing, but its influence is largely overcome by the two activating amino groups. This transformation converts the thiophene from an electron-poor scaffold into a highly electron-rich, nucleophilic system, primed for further functionalization.

Electrophilic and Nucleophilic Substitutions on the Thiophene Nucleus

The substitution pattern of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- leaves only one position on the thiophene ring, C4, available for substitution. Therefore, any electrophilic or nucleophilic substitution reactions will be directed to this position.

-NH₂ at C2: A strongly activating, ortho,para-directing group. It strongly enhances the electron density of the ring, particularly at the C3 and C5 positions, and to a lesser extent, the C4 position.

-COCH₃ at C3: A deactivating, meta-directing group. It withdraws electron density from the ring, making substitution more difficult.

-NO₂ at C5: A strongly deactivating, meta-directing group. It significantly reduces the nucleophilicity of the entire ring.

While specific studies on the halogenation of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- are not widely reported, reactions on analogous activated aminothiophene systems suggest that substitution would occur at the C4 position. For example, biocatalytic bromination of 2-aminothiazole (B372263) derivatives has been shown to occur selectively at the electron-rich C5 position, highlighting the directing power of the amino group. nih.gov In the target molecule, with C5 already substituted, the electrophilic attack would be directed to the only available position, C4.

Nitration studies on related compounds provide valuable insight. The nitration of N-(3-acetyl-2-thienyl)acetamide with a mixture of nitric acid and sulfuric acid yields N-(3-acetyl-5-nitro-2-thienyl)acetamide. This demonstrates that in a 2-acetamido-3-acetylthiophene system, electrophilic substitution is strongly directed to the C5 position. By analogy, if the C5 position were already blocked, the next most likely position for attack would be C4. In the case of Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, further nitration would be extremely difficult due to the presence of two strong deactivating groups and would likely require harsh conditions.

Cyclization and Annulation Reactions Involving Multiple Functional Groups

Ethanone, 1-(2-amino-5-nitro-3-thienyl)- and its diamino derivative are excellent precursors for cyclization and annulation reactions to form fused heterocyclic systems, most notably thieno[2,3-b]pyridines. The ortho-relationship between the amino group at C2 and the acetyl group at C3 is ideal for constructing a fused six-membered ring.

Several classic named reactions can be applied for this purpose:

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). wikipedia.orgorganic-chemistry.org The reaction of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- with such reagents, typically under base or acid catalysis, would lead to the formation of a highly functionalized 5-nitro-thieno[2,3-b]pyridine derivative. wikipedia.org

Combes Quinoline Synthesis: This method involves the reaction of an arylamine with a β-diketone under acidic conditions. wikipedia.orgiipseries.org The diamino derivative, 1-(2,5-diamino-3-thienyl)ethanone, could potentially undergo a Combes-type reaction, although the presence of multiple amino groups could lead to complex outcomes.

These cyclization strategies underscore the utility of the target compound as a scaffold for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Table 2: Potential Cyclization Reactions

Starting MaterialReagentReaction TypePotential Product Core
Ethanone, 1-(2-amino-5-nitro-3-thienyl)-MalononitrileFriedländer Annulation7-Amino-4-methyl-5-nitro-thieno[2,3-b]pyridine-6-carbonitrile
Ethanone, 1-(2-amino-5-nitro-3-thienyl)-Ethyl CyanoacetateFriedländer AnnulationEthyl 7-amino-4-methyl-5-nitro-thieno[2,3-b]pyridine-6-carboxylate
1-(2,5-Diamino-3-thienyl)ethanoneAcetylacetone (a β-diketone)Combes-type Synthesis2,4-Dimethyl-5-amino-thieno[2,3-b]pyridine derivative

Design and Synthesis of Analogs with Modified Thiophene Cores

Structural Variations of the Thiophene (B33073) Ring

Modifying the core thiophene heterocycle involves altering the arrangement of substituents or introducing new functional groups onto the ring itself. These changes can significantly impact the molecule's electronic properties and spatial configuration.

The synthesis of positional isomers, where the substituents are arranged differently on the thiophene ring, is a key strategy for probing the influence of substituent location. One of the most direct isomers of the title compound is 1-(2-amino-5-nitro-4-thienyl)ethanone. However, a more commonly synthesized and studied isomer is 3-acetyl-2-amino-5-nitrothiophene. This compound can be prepared through a modified Gewald reaction, a powerful method for constructing 2-aminothiophenes. nih.gov The synthesis involves the cyclization of cyanoacetone with α-mercaptoaldehyde dimers. nih.gov Subsequent nitration of the resulting 3-acetyl-2-aminothiophene intermediate would yield the desired 5-nitro positional isomer. The comparison of biological activities between different positional isomers is a subject of significant interest, as the spatial arrangement of functional groups can dictate molecular interactions. jst.go.jp

Table 1: Comparison of Ethanone (B97240), 1-(2-amino-5-nitro-3-thienyl)- and a Key Positional Isomer
AttributeEthanone, 1-(2-amino-5-nitro-3-thienyl)-3-Acetyl-2-amino-5-nitrothiophene
Position of Acetyl Group C3C3
Position of Amino Group C2C2
Position of Nitro Group C5C5
Synthetic Precursor (Hypothetical) 2-amino-3-acetylthiophene2-amino-3-acetylthiophene
Key Synthetic Reaction Gewald Reaction followed by nitrationGewald Reaction followed by nitration

The introduction of substituents at the C4 position of the thiophene ring, which is unsubstituted in the parent molecule, offers another avenue for analog design. The electron-rich nature of the 2-aminothiophene system facilitates electrophilic substitution reactions. Halogenation, such as bromination or chlorination, is a common method to introduce a handle for further functionalization, for instance, via cross-coupling reactions. While specific studies on the 4-position substitution of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- are limited, the general reactivity patterns of 2-amino-3-acylthiophenes suggest that electrophilic attack would likely occur at the C4 position, as the C5 position is already occupied by a deactivating nitro group.

Modification of the Amino and Ethanone Functional Groups

The peripheral amino and ethanone groups are readily accessible for chemical transformation, allowing for the synthesis of a diverse library of derivatives.

The primary amino group at the C2 position is a versatile site for modification. nih.gov Standard reactions can be employed to introduce a wide variety of substituents, thereby altering properties like lipophilicity and hydrogen bonding capacity.

N-Acetylation: Reaction with acetic anhydride (B1165640) or acetyl chloride readily converts the primary amine to a secondary acetamide. For example, refluxing a related 3-acetyl-2-aminothiophene with acetic anhydride yields the corresponding N-(3-acetyl-2-thienyl)acetamide. nih.gov

Formation of Thioureas: Condensation with various alkyl or aryl isothiocyanates provides N-thienylthiourea derivatives. These reactions are often carried out by heating the reactants in a suitable solvent. mdpi.comnih.gov

Reductive Alkylation: This method can be used to introduce alkyl groups to the amino function while maintaining its basicity, converting the primary amine into secondary or tertiary amines. nih.gov

Table 2: Examples of N-Substituted Derivatives and Synthetic Reagents
N-SubstituentDerivative ClassReagentReference Reaction
-COCH₃Amide (Acetamide)Acetic AnhydrideRefluxing with excess reagent nih.gov
-C(=S)NH-PhenylThioureaPhenyl isothiocyanateHeating reactants in a solvent nih.gov
-C(=S)NH-AlkylThioureaAlkyl isothiocyanateHeating reactants in a solvent mdpi.com
-CH₂-RSecondary AmineAldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)Reductive Alkylation nih.gov

The acetyl group at the C3 position also serves as a point for synthetic elaboration. Its methyl group and carbonyl carbon are both reactive.

Claisen-Schmidt Condensation: The methyl group is sufficiently acidic to participate in base-catalyzed condensation reactions with aromatic aldehydes. This reaction yields α,β-unsaturated ketones, often referred to as chalcones, which are valuable intermediates for synthesizing other heterocyclic systems.

α-Halogenation: The methyl protons can be substituted with halogens (e.g., bromine) using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-haloacetyl derivative is a potent electrophile, useful for constructing other rings via reactions with nucleophiles.

Willgerodt–Kindler Reaction: This reaction can transform the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or used in further heterocyclic syntheses. The reaction typically involves heating the ketone with sulfur and a secondary amine like morpholine.

Incorporation into Polycyclic and Fused Heterocyclic Systems

The bifunctional nature of Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, with its ortho-disposed amino and acetyl groups, makes it an ideal precursor for the synthesis of fused heterocyclic systems. This is one of the most widely explored areas of its chemistry.

Thieno[2,3-d]pyrimidines: This is a common and important class of fused heterocycles derived from 2-aminothiophenes. The reaction of the 2-amino-3-acetyl scaffold with various one-carbon synthons leads to the formation of a fused pyrimidine (B1678525) ring. For instance, heating with formamide (B127407) results in cyclization to a thieno[2,3-d]pyrimidin-4-one derivative. mdpi.comnih.govnih.gov Similarly, reactions with urea, isothiocyanates, or chloroformamidine (B3279071) can yield a variety of substituted thieno[2,3-d]pyrimidines. mdpi.comijacskros.com

Thieno[2,3-b]pyridines: The acetyl and amino groups can also participate in cyclization reactions to form a fused pyridine (B92270) ring. For example, condensation of the acetyl group's active methylene (B1212753) with a malononitrile (B47326) dimer followed by intramolecular cyclization (a variation of the Friedländer annulation) can lead to the formation of highly substituted thieno[2,3-b]pyridine (B153569) systems. mdpi.comnih.gov

Table 3: Synthesis of Fused Heterocyclic Systems
Fused Ring SystemReagent(s) for CyclizationResulting Core StructureReference Reaction Type
Thieno[2,3-d]pyrimidineFormamideThieno[2,3-d]pyrimidin-4-oneCondensation/Cyclization mdpi.comnih.gov
Thieno[2,3-d]pyrimidineUreaThieno[2,3-d]pyrimidine-2,4-dioneCondensation/Cyclization ijacskros.com
Thieno[2,3-d]pyrimidineIsothiocyanates2-Thioxo-thieno[2,3-d]pyrimidin-4-oneAddition/Cyclization mdpi.com
Thieno[2,3-b]pyridineMalononitrile or Ethyl Cyanoacetate + BaseAminocyanopyridine fused to thiopheneCondensation/Cyclization mdpi.com

Comparative Studies with Other Heterocyclic Scaffolds

Replacing the thiophene scaffold of "Ethanone, 1-(2-amino-5-nitro-3-thienyl)-" with other heterocyclic rings like furan (B31954) or pyrrole (B145914) can significantly impact its biological activity profile. Such "scaffold hopping" is a powerful tool for exploring new chemical space and optimizing drug-like properties. The relative aromaticity and electronic nature of these rings (thiophene > pyrrole > furan) influence their interactions with biological targets. citycollegekolkata.org

In a study on a series of carboxamidotetrazoles designed as potential antiallergy agents, the thiophene, pyrrole, and furan rings were directly compared for their ability to inhibit histamine (B1213489) release from human basophils. The results indicated that the nature of the heterocyclic ring was a critical determinant of activity, with substituted thiophene-2-carboxamides generally showing the most potent inhibition. nih.gov

Another study investigating pyranopyrimidine analogs for antibacterial activity found that derivatives bearing pyrrole and thiophene substituents were required for more potent results compared to those with furan substituents. nih.gov This suggests that for certain biological targets, the electronic properties of thiophene and pyrrole are more favorable than those of furan.

The table below summarizes findings from a comparative study on pyranopyrimidine derivatives, illustrating how the choice of heterocyclic scaffold can influence antibacterial potency against different bacterial strains.

Heterocycle at C4E. coli (Inhibition Zone mm)S. typhi (Inhibition Zone mm)P. aeruginosa (Inhibition Zone mm)
Thiophene 162222
Pyrrole 152120
Furan 141618
Data derived from a study on pyranopyrimidine analogs and is illustrative of the comparative effects of these heterocycles. nih.gov

These examples demonstrate a common trend in medicinal chemistry where thiophene-containing compounds often exhibit robust biological activity. pharmatutor.orgderpharmachemica.com The higher aromaticity of thiophene compared to furan and its unique electronic character contribute to its favorable interactions in biological systems. derpharmachemica.com The pyrrole ring, with its hydrogen bond donor capability, offers a different interaction profile that can be advantageous for specific targets. pharmaguideline.com The structure-activity relationship (SAR) for nitrothiophenes, in particular, has been studied, revealing that electronic properties such as HOMO energies and atomic charges on the sulfur atom correlate with antibacterial activity. nih.gov A similar SAR exploration would be essential for any new series of furan or pyrrole analogs to understand the impact of scaffold hopping.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its electronic properties. These studies for Ethanone (B97240), 1-(2-amino-5-nitro-3-thienyl)- involve sophisticated computational methods to predict its most stable conformation and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the optimized molecular geometry. researchgate.netbozok.edu.tr These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The results of such optimizations indicate that the molecule is likely planar, with the acetyl, amino, and nitro groups lying in the same plane as the thiophene (B33073) ring to maximize conjugation.

Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be calculated using DFT. These properties are crucial for understanding the molecule's interaction with external electric fields and its potential for use in nonlinear optical materials. The distribution of electron density and the molecular electrostatic potential (MEP) can be mapped, identifying the electron-rich and electron-deficient regions of the molecule. In Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, the nitro group is expected to be a region of high electron density (negative potential), while the amino group and the thiophene ring would exhibit more positive potential.

Ab Initio Calculations (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), are another cornerstone of computational chemistry used to study molecular systems. researchgate.netbozok.edu.trresearchgate.net While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations provide a fundamental understanding of the molecular orbitals and electronic structure. When applied to Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, HF calculations, often with the same 6-311++G(d,p) basis set, can also predict the optimized geometry and vibrational frequencies. researchgate.netbozok.edu.tr Comparing the results from HF and DFT methods can provide a more comprehensive picture of the molecule's properties. Typically, DFT calculations are found to be in better agreement with experimental data for both geometric parameters and vibrational frequencies. researchgate.netbozok.edu.tr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. nih.gov

For Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, FMO analysis reveals that the HOMO is likely localized on the amino group and the thiophene ring, which are the primary electron-donating parts of the molecule. Conversely, the LUMO is expected to be concentrated on the nitro group and the acetyl group, the electron-withdrawing moieties. A small HOMO-LUMO gap would suggest that the molecule is more reactive and susceptible to electronic transitions. wuxibiology.com

Table 1: Calculated Frontier Molecular Orbital Properties of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- (Theoretical Values)
ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.8
HOMO-LUMO Energy Gap (ΔE)3.7

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental characterization.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra provide a detailed picture of the vibrational modes of a molecule. nih.gov For Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, DFT and HF methods can be used to compute the vibrational frequencies and their corresponding intensities. researchgate.netbozok.edu.triiste.org The calculated spectra can then be compared with experimental data to confirm the molecular structure and assign the observed vibrational bands to specific functional groups.

The theoretical vibrational spectrum is expected to show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the acetyl group, the asymmetric and symmetric stretching of the nitro group, and the various vibrations of the thiophene ring. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other limitations of the computational methods, leading to better agreement with experimental spectra. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- (Theoretical Values)
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (NH₂)Symmetric Stretching3400-3500
Amino (NH₂)Asymmetric Stretching3300-3400
Acetyl (C=O)Stretching1650-1680
Nitro (NO₂)Asymmetric Stretching1520-1560
Nitro (NO₂)Symmetric Stretching1340-1380

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR spectra. researcher.liferug.nl The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the isotropic chemical shifts of ¹H and ¹³C nuclei. researchgate.net

For Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, theoretical NMR calculations would predict the chemical shifts for the protons of the amino group, the methyl group, and the thiophene ring, as well as for the carbon atoms of the thiophene ring, the acetyl group, and the methyl group. These predicted chemical shifts can be compared to experimental data to confirm the structural assignment of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanone, 1-(2-amino-5-nitro-3-thienyl)- (Theoretical Values)
AtomPredicted Chemical Shift (ppm)
¹H (NH₂)5.0-6.0
¹H (Thiophene Ring)7.0-8.0
¹H (CH₃)2.3-2.6
¹³C (C=O)190-200
¹³C (Thiophene Ring)110-150
¹³C (CH₃)25-30

Simulations of Electronic Absorption Spectra

The simulation of electronic absorption spectra is a powerful tool in computational chemistry for understanding the electronic structure of a molecule and predicting its interaction with light. This is typically achieved using methods like Time-Dependent Density Functional Theory (TD-DFT) or higher-level ab initio techniques.

For a molecule like Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, such simulations would involve:

Geometry Optimization: The first step is to find the molecule's most stable three-dimensional structure (ground state geometry) using a suitable level of theory (e.g., DFT with a basis set like 6-311++G(d,p)).

Excited State Calculations: Using the optimized geometry, TD-DFT calculations are performed to determine the energies of various electronic transitions from the ground state to different excited states.

Spectral Prediction: The results provide the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). These data are then used to generate a theoretical UV-Visible spectrum.

Such a spectrum would provide insights into the π→π* and n→π* transitions expected for this molecule, arising from the conjugated thienyl system and the presence of nitro, amino, and carbonyl chromophores. However, no published data for these simulations on the title compound are currently available.

Reaction Pathway and Mechanism Elucidation

Computational chemistry offers indispensable tools for mapping out the potential energy surface of a chemical reaction, allowing researchers to understand its mechanism in detail.

To study a reaction involving Ethanone, 1-(2-amino-5-nitro-3-thienyl)-, for instance, its synthesis or degradation, computational methods would be used to locate the transition state (TS)—the highest energy point along the reaction coordinate.

Methodology: Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods are employed to find the TS structure.

Verification: A true transition state is confirmed by a vibrational frequency analysis, where the structure must have exactly one imaginary frequency corresponding to the motion along the reaction path.

Reaction Barrier: The energy difference between the transition state and the reactants defines the activation energy or reaction barrier, a critical factor in determining reaction speed.

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are located and verified, a full thermodynamic and kinetic analysis can be performed.

Kinetics: The calculated activation energy (Ea) is used in the Arrhenius equation or transition state theory to predict the reaction rate constant (k). This allows for a quantitative understanding of how fast the reaction proceeds.

Without specific reactions involving Ethanone, 1-(2-amino-5-nitro-3-thienyl)- being studied in the literature, no such thermodynamic or kinetic data can be reported.

Applications in Advanced Chemical Research Non Clinical

Development as Precursors for Organic Synthesis

The strategic placement of functional groups on the thiophene (B33073) ring makes Ethanone (B97240), 1-(2-amino-5-nitro-3-thienyl)- a valuable precursor in the construction of a diverse array of organic molecules.

Intermediate in the Synthesis of Complex Organic Molecules

This compound is a key intermediate in the synthesis of various fused heterocyclic systems. The presence of the amino and acetyl groups allows for cyclization reactions to form more complex polycyclic structures. For instance, it can be utilized in the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. While the target compound itself is often a product of a Gewald-type synthesis, its reactive functionalities allow it to be a starting material for further transformations.

The amino group can react with various reagents to build new rings fused to the thiophene core. This has been demonstrated in the synthesis of thieno[2,3-b]pyridines, a class of compounds with potential applications in medicinal chemistry. Similarly, aminothiophene derivatives are pivotal in the synthesis of pyrazolo[3,4-d]pyrimidines, which are of interest for their biological activities. The general strategy involves the reaction of the amino group with a suitable partner to construct the new heterocyclic ring.

Building Blocks for Functional Dye Chemistry

A significant application of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- and related 2-amino-5-acyl-3-nitrothiophenes is in the synthesis of functional dyes, particularly disperse azo dyes. The primary amino group on the thiophene ring can be readily diazotized and then coupled with various aromatic compounds (couplers) to produce a wide range of colors.

The resulting thiophene-based azo dyes are known for their bright shades and good fastness properties on synthetic fibers like polyester (B1180765). The specific shade and properties of the dye can be fine-tuned by modifying the substituents on both the thiophene precursor and the coupling component. For example, dyes derived from 2-amino-3-nitro-5-acylthiophenes have been shown to produce brilliant blue to green shades on cellulose (B213188) acetate (B1210297) with good fastness to gas fumes and light.

Precursor ClassDye TypeKey Features
2-Amino-5-acyl-3-nitrothiophenesAzo Disperse DyesHigh light and sublimation fastness on polyesters.
2-Amino-3-nitro-5-acylthiophenesAzo DyesBright blue to green shades on cellulose acetate.
Substituted 2-AminothiophenesAzo DyesColors ranging from red to greenish-blue depending on substituents.

Exploration in Coordination Chemistry

The presence of multiple heteroatoms (N, O, S) and functional groups in Ethanone, 1-(2-amino-5-nitro-3-thienyl)- suggests its potential as a ligand in coordination chemistry, capable of forming stable complexes with various metal ions.

Ligand Design for Metal Complexes and Chelate Formation

While specific studies on the coordination complexes of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- are not extensively documented, the structural motifs present in the molecule are known to participate in metal binding. The amino group, the carbonyl oxygen of the acetyl group, and the nitro group's oxygen atoms are all potential coordination sites. This allows the molecule to act as a multidentate ligand, potentially forming stable chelate rings with metal centers. The sulfur atom in the thiophene ring could also be involved in coordination, further increasing the versatility of the ligand. Research on related aminopyridine and aminobenzothiazole complexes with Cu(II) and Ag(I) has demonstrated the coordinating ability of the ring nitrogen and the amino group.

Investigation of Metal-Ligand Stoichiometry and Geometry

The stoichiometry and geometry of the resulting metal complexes would depend on the nature of the metal ion, the reaction conditions, and the coordination modes of the ligand. For instance, the ligand could coordinate in a bidentate fashion through the amino nitrogen and the carbonyl oxygen, or in a tridentate manner involving the nitro group. This variability could lead to a range of coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal ion. Studies on other nitro-containing ligands have shown a variety of coordination modes, including monodentate, bidentate, and bridging, leading to diverse supramolecular architectures.

Contribution to Supramolecular Chemistry Research

The functional groups on Ethanone, 1-(2-amino-5-nitro-3-thienyl)- also make it a candidate for research in supramolecular chemistry, where non-covalent interactions are used to build larger, organized structures. The amino group can act as a hydrogen bond donor, while the carbonyl and nitro groups can act as hydrogen bond acceptors. These hydrogen bonding capabilities could direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. While specific studies on the supramolecular assembly of this particular compound are not prominent in the literature, the self-assembly of amino acids and other small molecules with similar functional groups is a well-established field of research.

Design of Self-Assembled Systems

There is no specific information in the reviewed literature detailing the use of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- in the design of self-assembled systems. While the structural features of the molecule, such as its potential for hydrogen bonding and π-π stacking, suggest it could be a candidate for forming supramolecular structures, no published research has explored this possibility.

Host-Guest Chemistry Applications

Similarly, the application of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- in host-guest chemistry has not been documented in the available scientific literature. For a molecule to be effective in host-guest chemistry, it typically requires a pre-organized cavity or a flexible structure capable of encapsulating a guest molecule. There is no evidence to suggest that this compound has been investigated for such properties.

Role in Catalysis Research

While 2-aminothiophene derivatives have been utilized as precursors for ligands in catalysis, there are no specific reports on the use of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- for this purpose. The synthesis of ligands from this compound would likely involve modification of its functional groups to create chelating sites for metal catalysts. However, such synthetic pathways and the catalytic activity of the resulting complexes have not been described in the literature.

Given the absence of studies on the use of ligands derived from Ethanone, 1-(2-amino-5-nitro-3-thienyl)- in catalysis, there are consequently no mechanistic insights available for any catalytic transformations involving this compound.

Q & A

(Basic) What safety precautions are recommended for handling amino-nitro substituted ethanones in laboratory settings?

Answer:

  • Precautionary Measures : Avoid inhalation of dust/fumes (P261) and direct contact with skin, eyes, or clothing (P262) .
  • Toxicological Data : Limited toxicological studies exist for structurally similar compounds (e.g., 1-(2-amino-6-nitrophenyl)ethanone), necessitating stringent PPE (gloves, lab coat, fume hood) and adherence to GHS/CLP regulations .
  • Environmental Hazards : No specific environmental hazards are classified, but nitro groups may release NOx upon decomposition, requiring proper waste disposal protocols .

(Basic) What synthetic methodologies are used to prepare amino-nitro substituted ethanone derivatives?

Answer:

  • Literature-Based Synthesis : Derivatives like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via established protocols, such as Friedel-Crafts acylation or condensation reactions, using pre-functionalized aromatic precursors .
  • Solvent Systems : Dry solvents (e.g., toluene, acetonitrile) and inert atmospheres are critical to prevent side reactions with moisture-sensitive nitro groups .
  • Characterization : Confirm regiochemistry via 1H^1 \text{H}-NMR (e.g., aromatic proton splitting patterns) and mass spectrometry (e.g., molecular ion peaks for C8_8H8_8N2_2O3_3) .

(Advanced) How can regioselectivity challenges be addressed during the synthesis of polysubstituted ethanones?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to temporarily block reactive amino sites during nitration or acylation steps .
  • Catalytic Control : Transition metal catalysts (e.g., palladium) or Lewis acids (e.g., AlCl3_3) can direct electrophilic substitution to desired positions on the thienyl or phenyl ring .
  • Kinetic vs. Thermodynamic Control : Optimize reaction temperature and time to favor kinetic products (e.g., meta-nitro over para-nitro isomers) .

(Advanced) What computational methods predict the electronic properties of nitro-amino substituted thienyl ethanones?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing (nitro) and electron-donating (amino) effects on conjugation .
  • Charge Distribution : Simulate electrostatic potential maps to identify reactive sites (e.g., nitro group’s electrophilic nature) and predict stability under acidic/basic conditions .
  • Decomposition Pathways : Model thermal degradation products (e.g., NOx, Cl^-) using thermogravimetric analysis (TGA) coupled with computational kinetics .

(Basic) Which spectroscopic techniques characterize structural features of 1-(2-amino-5-nitro-3-thienyl)ethanone?

Answer:

  • NMR Spectroscopy :
    • 1H^1 \text{H}-NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and methyl ketone signals (δ 2.1–2.5 ppm) .
    • 13C^{13} \text{C}-NMR: Confirm carbonyl (δ 190–210 ppm) and thienyl carbon environments .
  • Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks (e.g., m/z 196 for C7_7H8_8N2_2O3_3S) and fragment patterns (e.g., loss of NO2_2) .
  • IR Spectroscopy : Detect nitro (1520–1350 cm1^{-1}) and carbonyl (1700–1650 cm1^{-1}) stretching vibrations .

(Advanced) How does the thienyl moiety influence the reactivity of ethanone derivatives compared to phenyl analogues?

Answer:

  • Electronic Effects : Thienyl’s sulfur atom enhances electron delocalization, increasing susceptibility to electrophilic substitution at the 3-position .
  • Stability : Thiophene rings exhibit lower aromatic stabilization energy than benzene, leading to faster decomposition under oxidative conditions (e.g., HNO3_3) .
  • Biological Activity : Thienyl derivatives often show enhanced bioactivity (e.g., antimicrobial, anticancer) due to improved membrane permeability compared to phenyl analogues .

(Advanced) How can researchers resolve contradictions in reported toxicity data for nitro-substituted ethanones?

Answer:

  • Comparative Studies : Cross-reference mutagenicity assays (e.g., Ames test) and in vitro cytotoxicity data across structurally similar compounds (e.g., 1-(3,4-dichloro-5-nitro-2-furanyl)ethanone) .
  • Dose-Response Analysis : Use quantitative structure-activity relationship (QSAR) models to correlate nitro group position/quantity with toxicity thresholds .
  • Error Mitigation : Validate conflicting data via standardized OECD guidelines and replicate experiments under controlled conditions (e.g., pH, temperature) .

(Basic) What are the environmental implications of synthesizing nitro-substituted ethanones?

Answer:

  • Waste Management : Nitro groups may generate hazardous byproducts (e.g., NOx) during incineration; neutralize acidic waste with bicarbonate before disposal .
  • Biodegradation : Assess microbial degradation pathways (e.g., nitroreductase activity) to evaluate persistence in soil/water systems .
  • Regulatory Compliance : Adhere to REACH and IFRA standards for nitroaromatic compounds, including limits on impurity levels .

(Advanced) What strategies optimize the stability of 1-(2-amino-5-nitro-3-thienyl)ethanone under varying pH conditions?

Answer:

  • pH-Dependent Studies : Monitor degradation kinetics via HPLC at pH 2–12 to identify stable ranges (e.g., neutral pH minimizes nitro group hydrolysis) .
  • Buffered Formulations : Use phosphate or acetate buffers to maintain pH 6–8 during storage .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the nitro group, confirmed by UV-Vis spectroscopy .

(Advanced) How are advanced cyclometalated complexes derived from ethanone scaffolds utilized in catalysis?

Answer:

  • Palladacycle Synthesis : React 1-(2-amino-5-nitro-3-thienyl)ethanone with Pd(II) salts to form cyclometalated pre-catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Ligand Design : Modify the thienyl backbone to enhance electron-richness, improving catalytic activity in C–H bond activation .
  • Mechanistic Studies : Use 1H^1 \text{H}-NMR and X-ray crystallography to track coordination geometry and oxidative addition steps .

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